Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate
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Overview
Description
Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate is an organic compound that belongs to the class of esters It features a complex structure with a phenyl group, a thiolan-3-ylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiolan-3-ylamino Group: This step involves the reaction of a suitable amine with a thiolane derivative under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The thiolan-3-ylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate involves its interaction with specific molecular targets. The thiolan-3-ylamino group can interact with enzymes or receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-3-phenylpropanoate: Lacks the thiolan-3-ylamino group, making it less versatile in biochemical applications.
Methyl 3-phenyl-3-(thiolan-3-ylamino)propanoate: Similar structure but without the 2,2-dimethyl substitution, which may affect its reactivity and binding properties.
Uniqueness
Methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate is unique due to the presence of both the thiolan-3-ylamino group and the 2,2-dimethyl substitution. This combination enhances its chemical stability and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-phenyl-3-(thiolan-3-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,15(18)19-3)14(12-7-5-4-6-8-12)17-13-9-10-20-11-13/h4-8,13-14,17H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZPCMCWWSXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC2CCSC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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